Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC16475328
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10N2O5 |
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Molecular Weight | 262.22 g/mol |
IUPAC Name | ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
Standard InChI Key | GOCOARSXHUWDGZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (CAS: 487034-01-5) has the molecular formula CHNO and a molecular weight of 274.22 g/mol. Its structure comprises:
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A five-membered isoxazole ring (positions 3 and 5 substituted).
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A para-nitrophenyl group at position 5 of the isoxazole.
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An ethyl ester (-COOCHCH) at position 3.
The nitro group (-NO) and ester functionality confer distinct electronic and steric properties, influencing reactivity in substitution and cycloaddition reactions . X-ray crystallography of related compounds reveals near-coplanar alignment between the isoxazole and phenyl rings, stabilized by conjugated π-systems .
Synthesis and Optimization
Synthetic Pathway
The synthesis follows a three-step protocol (Scheme 1):
Step 1: Claisen Condensation
4-Nitroacetophenone reacts with diethyl oxalate in ethanol using sodium ethoxide as a base, yielding ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate .
Step 2: Cyclization
The dioxobutanoate intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol, forming the isoxazole ring .
Step 3: Reduction (Optional)
The nitro group can be reduced to an amine using stannous chloride, producing ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
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1 | NaOEt, EtOH, 0°C → RT | 52% |
2 | NHOH·HCl, EtOH, reflux | 44% |
3 | SnCl, EtOAc, reflux | 47% |
Physicochemical Properties
Physical Characteristics
Spectral Data
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IR (KBr, cm⁻¹):
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H-NMR (500 MHz, DMSO-d):
Reactivity and Functionalization
Key Reactions
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Nucleophilic Substitution: The ester group reacts with hydrazine hydrate to form 5-(4-nitrophenyl)isoxazole-3-carbohydrazide, a precursor for Schiff bases and heterocycles .
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Nitro Reduction: Catalytic hydrogenation or Sn/HCl reduces -NO to -NH, enabling access to aminophenyl derivatives .
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Aldehyde Condensation: The hydrazide intermediate couples with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to yield N-substituted hydrazides .
Derivatives and Applications
Derivative | Structure | Application |
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5-(4-Nitrophenyl)isoxazole-3-carbohydrazide | Ar-NH-NH-CO-isoxazole | Antimicrobial agents |
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Ar-NH-isoxazole | Anticancer research |
Industrial and Research Applications
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Organic Synthesis: Serves as a building block for heterocycles, dyes, and ligands .
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Material Science: Nitro groups enhance thermal stability, making it suitable for high-performance polymers.
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Pharmaceutical Intermediates: Key precursor for NSAIDs and kinase inhibitors .
Comparison with Structural Analogs
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